molecular formula C16H21NO7 B5072597 Diethyl 2-[3-(4-nitrophenoxy)propyl]propanedioate

Diethyl 2-[3-(4-nitrophenoxy)propyl]propanedioate

Cat. No.: B5072597
M. Wt: 339.34 g/mol
InChI Key: OOCJAIVGNHBMLF-UHFFFAOYSA-N
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Description

“Diethyl [3-(4-nitrophenoxy)propyl]malonate” is a complex organic compound. It contains a malonate group, which is a diester of malonic acid, and a nitrophenoxy group, which consists of a nitro group (-NO2) attached to a phenyl ring, which is further attached to an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely show the malonate group and the nitrophenoxy group attached to a three-carbon propyl chain .


Chemical Reactions Analysis

The chemical reactions that “diethyl [3-(4-nitrophenoxy)propyl]malonate” might undergo could include hydrolysis, reduction, and other reactions typical for esters and nitro compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “diethyl [3-(4-nitrophenoxy)propyl]malonate” would depend on its molecular structure. For example, similar compounds often have moderate to high boiling points and are usually soluble in organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For instance, if it’s used as a reactant in a chemical reaction, its role would depend on the specific reaction conditions and other reactants .

Safety and Hazards

As with any chemical compound, handling “diethyl [3-(4-nitrophenoxy)propyl]malonate” would require appropriate safety measures. The specific hazards would depend on the compound’s properties, but could include flammability, reactivity, and potential health hazards .

Future Directions

The future directions for research on “diethyl [3-(4-nitrophenoxy)propyl]malonate” could include studying its synthesis, reactions, and potential applications. It could also involve investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

diethyl 2-[3-(4-nitrophenoxy)propyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO7/c1-3-22-15(18)14(16(19)23-4-2)6-5-11-24-13-9-7-12(8-10-13)17(20)21/h7-10,14H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCJAIVGNHBMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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